molecular formula C27H27N3O5S B2920958 N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide CAS No. 1025033-06-0

N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide

Cat. No.: B2920958
CAS No.: 1025033-06-0
M. Wt: 505.59
InChI Key: YHEKKFHGBDMSAA-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide (CAS 1025033-06-0) is a synthetic organic compound with a molecular formula of C27H27N3O5S and a molecular weight of 505.59 g/mol . This molecule is a sophisticated hybrid structure incorporating a piperazine core, a privileged scaffold in medicinal chemistry known for its versatility in drug design . The piperazine ring is functionalized with a 4-methylbenzoyl group and is linked to a benzenesulfonyl ethylbenzamide group, creating a complex architecture with multiple sites for potential molecular interaction. Compounds featuring piperazine and benzenesulfonamide motifs are frequently investigated in pharmaceutical and agrochemical research for a wide spectrum of biological activities, which may include anticancer, antimicrobial, and central nervous system targets . The presence of the piperazine ring often enhances water solubility and improves pharmacokinetic properties, making it a valuable scaffold for developing novel bioactive molecules . Researchers can leverage this chemical as a key intermediate or building block in organic synthesis, or as a candidate for high-throughput screening in drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5S/c1-20-12-14-22(15-13-20)26(32)29-16-18-30(19-17-29)27(33)25(28-24(31)21-8-4-2-5-9-21)36(34,35)23-10-6-3-7-11-23/h2-15,25H,16-19H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEKKFHGBDMSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C(NC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include benzenesulfonyl chloride, 4-methylbenzoyl chloride, and piperazine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being investigated .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several piperazine-containing sulfonamides and benzamides. Below is a comparative analysis based on substituents, molecular properties, and reported biological activities.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight Notable Features Reference
Target Compound 4-Methylbenzoyl (piperazine), benzenesulfonyl, benzamide ~579.6* Combines sulfonamide and benzamide with a lipophilic 4-methylbenzoyl group.
2-(1-{[4-(4-Chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide 4-Chlorophenyl (piperazine), acetamide, oxopiperazine 529.98 Chlorophenyl enhances electron-withdrawing properties; oxopiperazine adds rigidity.
N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide Benzyl (piperazine), chloro-benzenesulfonamide 476.01 Benzyl group increases hydrophobicity; lacks benzamide moiety.
4-{4-[(4'-Chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-[(6-chloro-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl]benzamide Chlorobiphenyl (piperazine), benzothiadiazine sulfonamide 684.62 Biphenyl and benzothiadiazine groups enhance π-π stacking and solubility.
N-(1-cyanocyclopentyl)-2-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}acetamide Isopropylbenzenesulfonyl (piperazine), cyanocyclopentyl 418.55 Cyanocyclopentyl introduces steric bulk; isopropyl improves metabolic stability.

*Calculated based on molecular formula.

Key Observations:

Piperazine Modifications: The 4-methylbenzoyl group in the target compound offers a balance of lipophilicity and steric bulk compared to the 4-chlorophenyl (electron-withdrawing) in or benzyl (hydrophobic) in . Substitutions like cyanocyclopentyl or chlorobiphenyl demonstrate how piperazine derivatization can tailor pharmacokinetic properties.

Linker and Backbone Variations :

  • The 2-oxoethyl linker in the target compound is structurally analogous to the acetyl group in but differs from the sulfonamide-ethyl backbone in .
  • Compounds with benzothiadiazine sulfonamide exhibit enhanced solubility due to polar sulfone groups, whereas the target compound relies on benzamide for hydrogen bonding.

For example:

  • N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl] derivatives (e.g., ) are explored for sulfonamide-based antimicrobial action .
  • Benzothiazole-piperazine hybrids (e.g., ) exhibit antitumor activity via kinase inhibition .

Synthetic Challenges :

  • The target compound’s multiple amide bonds require precise coupling conditions (e.g., anhydrous K₂CO₃ in acetone ), contrasting with the DMF-based methods for benzothiazole derivatives .

Biological Activity

N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide is a complex organic compound notable for its unique structural features, which include a benzenesulfonyl group and a piperazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-tubercular and anti-cancer research.

Chemical Structure

The molecular formula for this compound is C25H25N3O6SC_{25}H_{25}N_{3}O_{6}S, with a molecular weight of 495.5 g/mol. The structure can be depicted as follows:

ComponentDescription
Molecular Formula C25H25N3O6SC_{25}H_{25}N_{3}O_{6}S
Molecular Weight 495.5 g/mol
CAS Number 1025033-49-1

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl and piperazine moieties may facilitate binding to these targets, enhancing the compound's solubility and bioavailability. This mechanism underlies its potential therapeutic applications.

Antitubercular Activity

Recent studies have explored the antitubercular properties of similar compounds, indicating that derivatives of benzamides can exhibit significant activity against Mycobacterium tuberculosis. For instance, compounds structurally related to this compound have shown promising results with IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Compounds containing benzamides and piperazines have been reported to inhibit cancer cell proliferation in various studies. For example, modifications on the sulfonamide moiety have been linked to enhanced inhibitory potency against cancer cell lines .

Study on Antitubercular Agents

In a study focused on designing novel antitubercular agents, several substituted benzamides were synthesized and evaluated for their activity against M. tuberculosis. Among them, compounds with similar structural attributes to this compound exhibited significant inhibitory action, supporting the hypothesis that such compounds could serve as effective anti-tubercular agents .

Neuroleptic Activity

Research on related benzamide compounds has demonstrated neuroleptic activity, suggesting that structural modifications can lead to enhanced pharmacological effects. For instance, certain benzamides showed increased potency compared to established drugs like metoclopramide . This suggests that further exploration of this compound could yield similar findings.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Condensation of benzenesulfonyl chloride with a glyoxylic acid derivative to form the α-ketoamide intermediate.
  • Step 2 : Coupling with 4-(4-methylbenzoyl)piperazine via nucleophilic substitution under reflux in acetonitrile with K₂CO₃ as a base (3–5 hours, monitored by TLC) .
  • Optimization : Adjust reflux duration (4–5 hours for complete substitution) and stoichiometry (1:1.2 molar ratio of α-ketoamide to piperazine derivative) to improve yield (>75%). Use inert atmosphere (N₂/Ar) to minimize oxidation.
    • Table 1 : Key Reaction Parameters
ParameterConditionReference
SolventAcetonitrile
BaseK₂CO₃
TemperatureReflux (~82°C)
MonitoringTLC (hexane:ethyl acetate, 3:1)

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Structural Elucidation :

  • X-ray Crystallography : Resolve stereochemistry and confirm piperazine ring conformation (e.g., chair vs. boat) .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify benzenesulfonyl (δ ~7.5–8.0 ppm) and methylbenzoyl (δ 2.4 ppm for CH₃) substituents .
    • Purity Assessment :
  • HPLC : Use C18 column with acetonitrile/water gradient (≥98% purity threshold) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate target interactions for neurodegenerative disease applications?

  • Protocol :

  • Target Selection : Prioritize enzymes like acetylcholinesterase (AChE) or β-secretase (BACE1) implicated in Alzheimer’s pathology .
  • Software : Use AutoDock Vina or Schrödinger Suite for docking.
  • Parameters :
  • Grid box centered on catalytic triad (AChE) or aspartic acid residues (BACE1).
  • Lamarckian genetic algorithm with 50 runs for conformational sampling.
  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., donepezil for AChE) and validate via MD simulations (100 ns) .

Q. What experimental strategies resolve contradictions in enzyme inhibition data across assays?

  • Approach :

  • Assay Standardization : Use consistent buffer systems (e.g., pH 4.6 sodium acetate for stability) and enzyme sources (recombinant vs. tissue-derived) .
  • Control Compounds : Include positive controls (e.g., galantamine for AChE) to normalize inter-assay variability.
  • Data Triangulation : Cross-validate IC₅₀ values via fluorometric (e.g., Thioflavin T for amyloid aggregation) and colorimetric (Ellman’s reagent for AChE) assays .

Q. How can SAR studies identify critical functional groups for enhancing target affinity?

  • Methodology :

  • Analog Synthesis : Modify substituents on (i) benzenesulfonyl (e.g., electron-withdrawing Cl/NO₂) and (ii) methylbenzoyl (e.g., halogenated aryl groups) .
  • In Vitro Testing : Screen analogs against AChE/BACE1 and correlate inhibition (%) with substituent properties (Hammett σ, logP).
  • Key Finding : Bulky hydrophobic groups at the piperazine N-position improve binding pocket occupancy (e.g., 4-Cl biphenyl in similar compounds increased IC₅₀ by 3-fold) .

Q. What formulations address poor aqueous solubility during biological testing?

  • Strategies :

  • Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions to avoid cytotoxicity .
  • Micellar Systems : Incorporate polysorbate-80 (0.01% w/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility .
  • Prodrug Design : Introduce phosphate esters at the benzamide carbonyl for pH-dependent hydrolysis in physiological conditions.

Data Contradiction Analysis Example

  • Case : Discrepancy in IC₅₀ values for AChE inhibition (2.5 µM vs. 8.7 µM in two labs).
    • Root Cause : Differences in enzyme preparation (human recombinant vs. bovine erythrocyte-derived).
    • Resolution : Standardize with recombinant human AChE (Sigma C0663) and pre-incubate compound with enzyme (10 min, 37°C) .

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